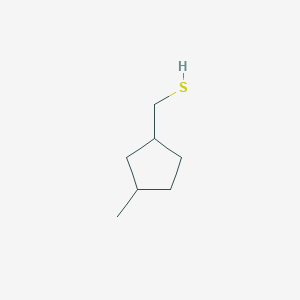

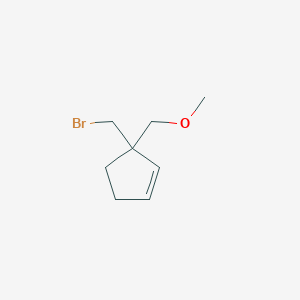

3-(Bromomethyl)-3-(methoxymethyl)cyclopentene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Bromomethyl)-3-(methoxymethyl)cyclopentene is a cyclopentene derivative that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is a highly reactive intermediate that can be used in various chemical reactions, making it a valuable tool for synthesizing complex organic molecules.

Applications De Recherche Scientifique

Electrophilic Addition and Nucleophilic Trapping

Research demonstrates the significance of electrophilic addition reactions of bromine to olefins, with a focus on understanding the lifetimes of bromonium ion intermediates. This process is crucial for the synthesis of various brominated and methoxy-substituted organic compounds, highlighting the application of 3-(Bromomethyl)-3-(methoxymethyl)cyclopentene in studying reaction mechanisms and optimizing synthesis routes for targeted chemical compounds (Nagorski & Brown, 1992).

Formation of Cyclopropanes and Heterocycles

The reactivity of bromo-substituted compounds in forming cyclopropane lactones and heterocyclic compounds demonstrates the utility of 3-(Bromomethyl)-3-(methoxymethyl)cyclopentene in synthesizing complex molecular structures. These reactions, facilitated by stabilized carbanions, highlight the compound's role in advancing the synthesis of novel molecules with potential applications in material science and pharmacology (Farin˜a et al., 1987).

Synthesis of Antiproliferative Compounds

The stereocontrolled synthesis of triazolyl-methyl-estra-17-ol hybrids from 3-methoxy and 3-benzyloxy derivatives showcases the application of bromo and methoxy-substituted cyclopentenes in creating compounds with antiproliferative activities. This underscores the compound's significance in medicinal chemistry, particularly in developing therapeutics for cancer treatment (Kiss et al., 2019).

Creation of Pyrazole Derivatives

The use of brominated trihalomethylenones, similar in functionality to 3-(Bromomethyl)-3-(methoxymethyl)cyclopentene, in synthesizing pyrazole derivatives, further illustrates the compound's utility in organic synthesis. These derivatives find applications in various fields, including agricultural chemistry and pharmaceuticals, highlighting the versatility of such bromo and methoxy-substituted compounds in synthesizing functionally diverse molecules (Martins et al., 2013).

Advancements in Organic Synthesis Techniques

Research into the synthetic equivalents of lithiated cyclopentadienes and the use of bromo and methoxy-substituted cyclopentenes as synthons for creating fulvenes and ansa-metallocene complexes reflects the compound's contribution to refining synthetic methodologies. This is pivotal for the development of novel catalysts and materials with enhanced properties (Won et al., 2004).

Propriétés

IUPAC Name |

3-(bromomethyl)-3-(methoxymethyl)cyclopentene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c1-10-7-8(6-9)4-2-3-5-8/h2,4H,3,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKSBTUHQZAKIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-3-(methoxymethyl)cyclopentene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2783098.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2783102.png)

![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2783103.png)

![1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2783105.png)

![6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783108.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2783110.png)

![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2,2-diphenylacetate](/img/structure/B2783113.png)

![4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2783114.png)